molecular formula C7H12ClN3O B1380891 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 1638612-73-3

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1380891
CAS No.: 1638612-73-3
M. Wt: 189.64 g/mol
InChI Key: MUIBEMTZPILOMP-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted oxadiazole derivatives.

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is unique due to its specific cyclopropyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with tailored properties.

Properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-8-4-6-9-7(10-11-6)5-2-3-5;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIBEMTZPILOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-73-3
Record name 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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